Bis(p-methoxyphenyl)ethylamine hydrochloride
Overview
Description
Bis(p-methoxyphenyl)ethylamine hydrochloride: . It is known for its unique chemical structure and properties, which make it a valuable compound for scientific research and industrial applications.
Scientific Research Applications
Chemistry: In chemistry, Bis(p-methoxyphenyl)ethylamine hydrochloride is used as a precursor for the synthesis of other organic compounds. It is involved in various organic reactions, including alkylation and polymerization .
Biology: In biological research, the compound is used to study the effects of amine derivatives on biological systems. It may serve as a model compound for investigating the interactions of amines with enzymes and receptors .
Medicine: It may be used to develop new therapeutic agents targeting specific biological pathways .
Industry: In industrial research, the compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, coatings, and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-methoxyphenyl)ethylamine hydrochloride typically involves the reaction of 4-methoxyphenethylamine with hydrochloric acid. The process may include steps such as alkylation, reduction, and purification to obtain the final product . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Bis(p-methoxyphenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines or other derivatives .
Mechanism of Action
The mechanism of action of Bis(p-methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxyphenethylamine: A primary amino compound with similar structural features and applications.
Phenethylamine: A related compound with a simpler structure and different biological activities.
2-Phenylethylamine hydrochloride: Another related compound with distinct chemical properties and uses.
Uniqueness: Bis(p-methoxyphenyl)ethylamine hydrochloride is unique due to its specific chemical structure, which includes two p-methoxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13;/h3-10,16H,11,17H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLAGNYPWIVYTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977983 | |
Record name | 1,2-Bis(4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62402-45-3 | |
Record name | Phenethylamine, 4-methoxy-alpha-(4'-methoxyphenyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062402453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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